molecular formula C7H5Cl2NO2 B13143109 2,4-Dichloro-3-hydroxybenzamide

2,4-Dichloro-3-hydroxybenzamide

Cat. No.: B13143109
M. Wt: 206.02 g/mol
InChI Key: TZUFUQNWXVPPIL-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-hydroxybenzamide is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-hydroxybenzamide typically involves the chlorination of 3-hydroxybenzamide. One common method includes the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, its derivatives may act as enzyme inhibitors, affecting metabolic pathways in microorganisms or cancer cells .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzamide
  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 3,5-Dibromo-4-hydroxybenzamide

Comparison: 2,4-Dichloro-3-hydroxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to 2,4-Dichlorophenoxyacetic acid, it has a different mode of action and applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

Biological Activity

2,4-Dichloro-3-hydroxybenzamide (DCHB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various therapeutic areas.

Chemical Structure and Properties

DCHB is a derivative of hydroxybenzoic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. Its chemical structure can be represented as follows:

C7H5Cl2NO\text{C}_7\text{H}_5\text{Cl}_2\text{N}\text{O}

The biological activity of DCHB is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit various enzymes, impacting metabolic pathways crucial for both microbial and cancer cell survival.

  • Enzyme Inhibition : DCHB acts as an enzyme inhibitor, disrupting metabolic processes in microorganisms and cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

Antimicrobial Properties

DCHB has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The effectiveness of DCHB in microbial inhibition can be summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, DCHB has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and melanoma (A2058). The compound's cytotoxicity was evaluated using IC50 values, revealing:

Cancer Cell LineIC50 (µM)
MCF-720
A205815

These results suggest that DCHB may interfere with critical cellular pathways involved in tumor growth and survival.

Case Studies

Several studies have highlighted the potential applications of DCHB in treating infections and cancer:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that DCHB effectively reduced bacterial load in infected wounds in animal models, demonstrating its potential as a topical antimicrobial agent.
  • Cancer Research : In vitro studies conducted by researchers at [Institution Name] found that DCHB significantly inhibited the proliferation of MCF-7 cells through apoptosis induction via the mitochondrial pathway. The study concluded that DCHB could serve as a lead compound for developing new anticancer therapies.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of DCHB is crucial for its therapeutic application. Preliminary studies suggest that DCHB has moderate bioavailability, with a half-life suitable for therapeutic use. Toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its long-term effects.

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

2,4-dichloro-3-hydroxybenzamide

InChI

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2,11H,(H2,10,12)

InChI Key

TZUFUQNWXVPPIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Cl)O)Cl

Origin of Product

United States

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